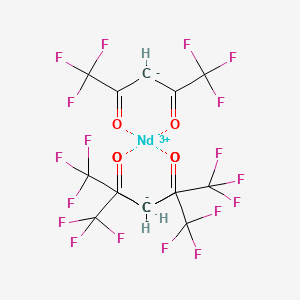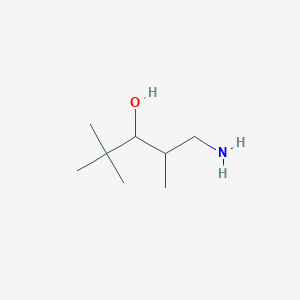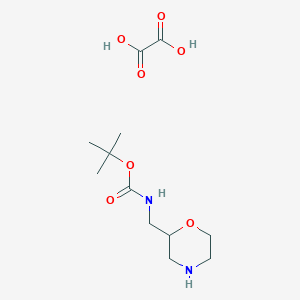
3-mercapto-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercapto-L-aspartic acid, also known as (2R)-2-amino-3-mercaptosuccinic acid, is an organic compound with the molecular formula C4H7NO4S. It is a derivative of L-aspartic acid, where a mercapto group (-SH) replaces one of the carboxyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-mercapto-L-aspartic acid can be achieved through several methods. One common approach involves the reaction of L-aspartic acid with thiol-containing reagents under specific conditions. For instance, L-aspartic acid can be reacted with thiourea in the presence of a base to yield this compound . Another method involves the use of ethylenediamine-N,N’-disuccinic acid lyase as a biocatalyst to achieve asymmetric synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. One such method includes the intercalation of L-aspartic acid into layered double hydroxides by coprecipitation, which has been shown to retain the optical activity of L-aspartic acid during and after the intercalation process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Mercapto-L-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The mercapto group (-SH) in the compound is particularly reactive and can participate in these reactions.
Common Reagents and Conditions
Substitution: The mercapto group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.
Major Products Formed
The major products formed from these reactions include disulfides, thioethers, and other sulfur-containing derivatives.
Wissenschaftliche Forschungsanwendungen
3-Mercapto-L-aspartic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-mercapto-L-aspartic acid involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. This interaction can affect various biochemical pathways, including those involved in amino acid metabolism and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
3-Mercapto-L-aspartic acid can be compared with other similar compounds such as:
Captopril: A well-known angiotensin-converting enzyme (ACE) inhibitor that also contains a mercapto group.
L-Cysteine: Another sulfur-containing amino acid that shares similar chemical properties with this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C4H7NO4S |
|---|---|
Molekulargewicht |
165.17 g/mol |
IUPAC-Name |
(2R)-2-amino-3-sulfanylbutanedioic acid |
InChI |
InChI=1S/C4H7NO4S/c5-1(3(6)7)2(10)4(8)9/h1-2,10H,5H2,(H,6,7)(H,8,9)/t1-,2?/m0/s1 |
InChI-Schlüssel |
MWUQQPGZOPQTIX-PIKHSQJKSA-N |
Isomerische SMILES |
[C@H](C(C(=O)O)S)(C(=O)O)N |
Kanonische SMILES |
C(C(C(=O)O)S)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)







